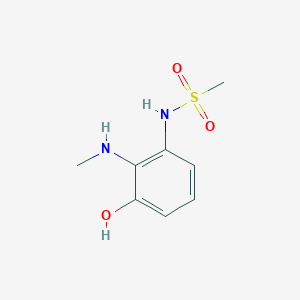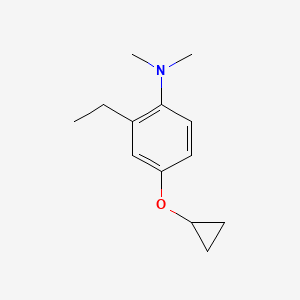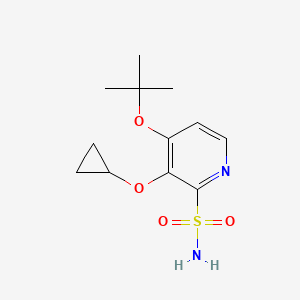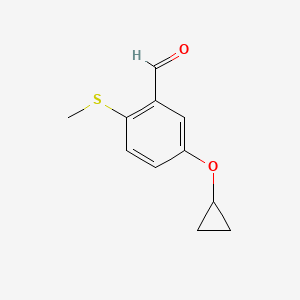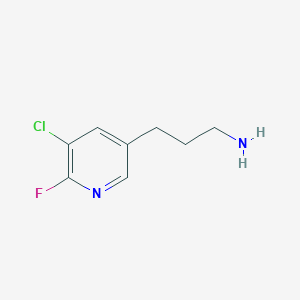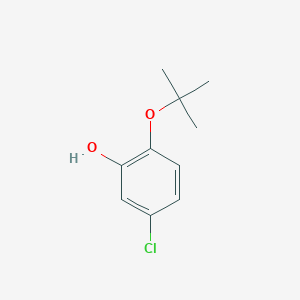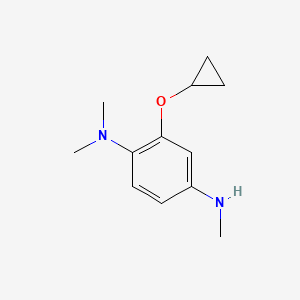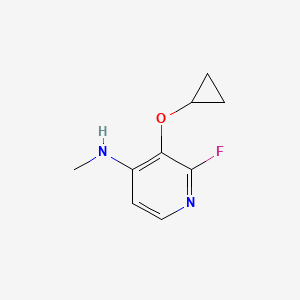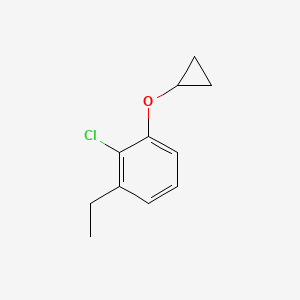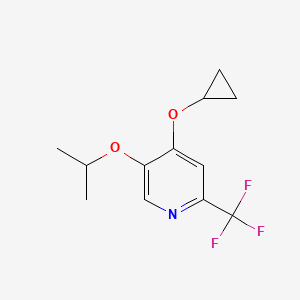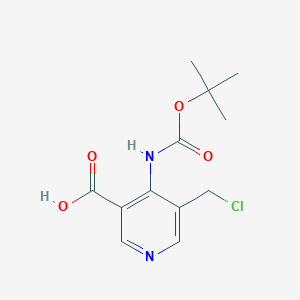
4-((tert-Butoxycarbonyl)amino)-5-(chloromethyl)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((tert-Butoxycarbonyl)amino)-5-(chloromethyl)nicotinic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a nicotinic acid core, which is a derivative of pyridine, substituted with a tert-butoxycarbonyl (Boc) protected amino group and a chloromethyl group. The presence of these functional groups makes it a versatile intermediate in the synthesis of various organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butoxycarbonyl)amino)-5-(chloromethyl)nicotinic acid typically involves multiple steps:
Starting Material: The synthesis begins with nicotinic acid as the starting material.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Chloromethylation: The chloromethyl group is introduced through a chloromethylation reaction, often using formaldehyde and hydrochloric acid or other chloromethylating agents.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-((tert-Butoxycarbonyl)amino)-5-(chloromethyl)nicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions, revealing the free amino group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while deprotection with TFA would yield the free amine .
Wissenschaftliche Forschungsanwendungen
4-((tert-Butoxycarbonyl)amino)-5-(chloromethyl)nicotinic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through conjugation reactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-((tert-Butoxycarbonyl)amino)-5-(chloromethyl)nicotinic acid depends on its specific application
Amino Group: The free amino group (after deprotection) can form covalent bonds with electrophilic centers in target molecules.
Chloromethyl Group: The chloromethyl group can undergo nucleophilic substitution, allowing the compound to be linked to other molecules.
These interactions can modulate the activity of target proteins or enzymes, leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
4-((tert-Butoxycarbonyl)amino)-5-(chloromethyl)nicotinic acid can be compared with other similar compounds, such as:
4-((tert-Butoxycarbonyl)amino)methyl)nicotinic acid: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
5-(Chloromethyl)nicotinic acid: Lacks the Boc-protected amino group, limiting its versatility in synthetic applications.
4-Amino-5-(chloromethyl)nicotinic acid: Lacks the Boc protection, making it more reactive but less stable under certain conditions.
The presence of both the Boc-protected amino group and the chloromethyl group in this compound makes it a unique and versatile compound for various applications.
Eigenschaften
Molekularformel |
C12H15ClN2O4 |
|---|---|
Molekulargewicht |
286.71 g/mol |
IUPAC-Name |
5-(chloromethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H15ClN2O4/c1-12(2,3)19-11(18)15-9-7(4-13)5-14-6-8(9)10(16)17/h5-6H,4H2,1-3H3,(H,16,17)(H,14,15,18) |
InChI-Schlüssel |
CKBKFGIDBNFSCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(C=NC=C1CCl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



